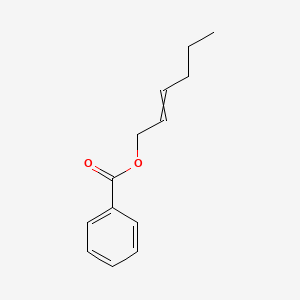
trans-2-Hexenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Hexenyl benzoate: is an organic compound with the molecular formula C₁₃H₁₆O₂ . It is an ester formed from the reaction between benzoic acid and trans-2-hexen-1-ol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing trans-2-Hexenyl benzoate is through the esterification of benzoic acid with trans-2-hexen-1-ol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using similar esterification methods but on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Hexenyl benzoate can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of trans-2-hexen-1-ol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its role in plant-insect interactions due to its volatile nature.
Medicine:
- Explored for potential therapeutic applications due to its bioactive properties.
Industry:
- Widely used in the fragrance and flavor industries for its pleasant aroma.
- Utilized in the formulation of perfumes, cosmetics, and food flavorings .
Mécanisme D'action
Mechanism:
- The primary mechanism of action for trans-2-Hexenyl benzoate involves its interaction with olfactory receptors, leading to the perception of its aroma.
- In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Molecular Targets and Pathways:
- Olfactory receptors in the nasal epithelium.
- Enzymes involved in ester hydrolysis and metabolism .
Comparaison Avec Des Composés Similaires
trans-2-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.
cis-3-Hexenyl benzoate: An isomer with a different configuration of the double bond.
trans-2-Hexenyl butyrate: An ester with a butyrate group instead of a benzoate group.
Uniqueness:
- trans-2-Hexenyl benzoate is unique due to its specific aroma profile, which is distinct from other similar esters. Its use in the fragrance industry is particularly notable due to its stability and pleasant scent .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
hex-2-enyl benzoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3 |
Clé InChI |
IRWNFSMZBFIURE-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)

![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)

![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)


![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)





![2-(4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14774951.png)
